[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465688
InChI: InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465688

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1
Standard InChI Key UWZKUJZFNNRYNC-VUWPPUDQSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N

Introduction

The compound “[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester” is a complex organic molecule belonging to the class of carbamates. Carbamates are derivatives of carbamic acid, widely studied for their applications in medicinal chemistry and synthetic organic chemistry. This compound features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, making it a candidate for pharmaceutical research and development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with simpler precursors such as piperidine derivatives and amino acids.

  • Key Reactions:

    • Formation of the carbamate group using tert-butyl chloroformate.

    • Coupling of the amino acid moiety via peptide bond formation.

    • Protection and deprotection steps to ensure selective reactivity.

  • Purification: Techniques like column chromatography and recrystallization are used to isolate the pure compound .

Characterization

To confirm the identity and purity of the compound, several analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to the functional groups .
Infrared Spectroscopy (IR)Detects characteristic vibrations of the carbamate and amide groups.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns .

Applications

This compound is primarily studied for its potential in medicinal chemistry:

  • Pharmaceutical Research:

    • The piperidine ring and amino acid moiety suggest potential as a precursor for drug candidates targeting neurological or metabolic pathways.

    • Carbamates are often explored for their role as enzyme inhibitors or prodrugs .

  • Synthetic Chemistry:

    • Serves as an intermediate in creating more complex molecules.

    • Useful in combinatorial chemistry for drug discovery programs.

Biological Implications

While specific biological data on this compound is limited, similar carbamate derivatives have been investigated for their interactions with biological targets such as enzymes or receptors. The stereochemistry (S-enantiomer) may influence binding affinity and selectivity, which are critical in pharmacological studies .

Limitations and Future Directions

Despite its potential, further research is needed to:

  • Evaluate its pharmacokinetics and pharmacodynamics.

  • Determine its toxicity profile through in vitro and in vivo studies.

  • Explore modifications to enhance biological activity or stability.

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